(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride

chemical stability DPP IV inhibitors azetidine scaffold

(2R)-1-(3-Fluoroazetidin-1-yl)propan-2-amine dihydrochloride (free base formula C6H13FN2; dihydrochloride formula C6H15Cl2FN2) is a chiral, enantiomerically defined building block belonging to the 3-fluoroazetidine class of saturated nitrogen heterocycles. The compound features a four-membered azetidine ring bearing a fluorine substituent at the 3-position, an N-linked (2R)-2-aminopropyl side chain, and is supplied as the dihydrochloride salt for enhanced aqueous solubility and handling.

Molecular Formula C6H15Cl2FN2
Molecular Weight 205.10 g/mol
Cat. No. B13459766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride
Molecular FormulaC6H15Cl2FN2
Molecular Weight205.10 g/mol
Structural Identifiers
SMILESCC(CN1CC(C1)F)N.Cl.Cl
InChIInChI=1S/C6H13FN2.2ClH/c1-5(8)2-9-3-6(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-;;/m1../s1
InChIKeyAAKUNVMEEIRMLN-ZJIMSODOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-1-(3-Fluoroazetidin-1-yl)propan-2-amine Dihydrochloride: Procurement-Relevant Structural and Pharmacochemical Baseline


(2R)-1-(3-Fluoroazetidin-1-yl)propan-2-amine dihydrochloride (free base formula C6H13FN2; dihydrochloride formula C6H15Cl2FN2) is a chiral, enantiomerically defined building block belonging to the 3-fluoroazetidine class of saturated nitrogen heterocycles . The compound features a four-membered azetidine ring bearing a fluorine substituent at the 3-position, an N-linked (2R)-2-aminopropyl side chain, and is supplied as the dihydrochloride salt for enhanced aqueous solubility and handling. The 3-fluoroazetidine subclass has established precedent in medicinal chemistry as DPP IV inhibitors devoid of cyclization-based chemical instability [1], as PDE5-targeting PET radioligand components (e.g., compound 7, IC50 = 5.92 nM for PDE5A) [2], and as metabolically stable building blocks with modulated pKa and LogP relative to non-fluorinated analogs [3]. No dedicated primary research publication or patent specifically profiling this exact compound was identified in the accessible scientific literature as of the search date.

Why Generic Substitution Fails: Structural Differentiation of (2R)-1-(3-Fluoroazetidin-1-yl)propan-2-amine Dihydrochloride from Closest Analogs


This compound cannot be generically interchanged with closely related fluoroazetidine amines because three structural features combinatorially determine its physicochemical and biological profile: (i) the defined (2R) absolute configuration at the α-methyl-bearing carbon of the propan-2-amine side chain, which is absent in achiral analogs such as 2-(3-fluoroazetidin-1-yl)ethan-1-amine (CAS 2045189-35-1); (ii) the 3-fluoro substitution pattern on the azetidine ring, which confers fundamentally different chemical stability compared to 2-cyano and 2-keto azetidine subclasses that are susceptible to internal cyclization into inactive ketopiperazines and dihydroketopyrazines [1]; and (iii) the dihydrochloride salt form, which differs from the free base or monohydrochloride in aqueous solubility, hygroscopicity, and formulation compatibility. Substitution with the non-fluorinated analog 1-(azetidin-1-yl)propan-2-amine (CAS 1554144-96-5) would eliminate the electron-withdrawing effect of fluorine that predictably modulates amine basicity (pKa reduction) and lipophilicity (LogP) [2], while substitution with the regioisomeric (3-fluoroazetidin-3-yl)methanamine would alter the spatial orientation of the primary amine pharmacophore relative to the fluoroazetidine core.

Quantitative Differentiation Evidence: (2R)-1-(3-Fluoroazetidin-1-yl)propan-2-amine Dihydrochloride vs. Analogs and In-Class Alternatives


3-Fluoroazetidine Chemical Stability vs. 2-Cyano and 2-Keto Azetidine Subclasses: Absence of Cyclization-Driven Inactivation

The 3-fluoroazetidine subclass, to which (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine belongs, is distinguished from the 2-cyanoazetidine and 2-ketoazetidine subclasses by the absence of a propensity for internal cyclization into inactive species. Ferraris et al. (2007) demonstrated that 2-cyano and 2-keto azetidine DPP IV inhibitors carry an intrinsic risk of cyclizing into inactive ketopiperazines and dihydroketopyrazines, whereas select 3-fluoroazetidines retain inhibitory potencies below 1 μM without this chemical instability liability [1]. This is a class-level structural feature conferred by the 3-fluoro substitution pattern: because the fluorine atom is not positioned to participate in intramolecular nucleophilic attack on the azetidine nitrogen, the ring remains chemically stable under aqueous conditions that degrade cyano and keto congeners [1]. Note: This evidence is class-level inference; direct experimental stability data for this specific (2R) compound have not been reported in the peer-reviewed literature.

chemical stability DPP IV inhibitors azetidine scaffold cyclization

Metabolic Stability of Monofluorinated Azetidines vs. 3,3-Difluoroazetidine: Intrinsic Microsomal Clearance Comparison

Melnykov et al. (2023) performed a systematic study of intrinsic microsomal clearance (CLint) across mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives. The study demonstrated that monofluorinated azetidine derivatives retain high metabolic stability, with the notable exception of the 3,3-difluoroazetidine derivative, which was the only compound across the entire series to show elevated intrinsic clearance [1]. This finding indicates that monofluorination at the azetidine 3-position—as present in (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine—preserves metabolic stability, whereas gem-difluorination (3,3-difluoroazetidine) introduces a metabolic liability. This is class-level inference applied to the target compound; direct CLint measurement for this specific (2R) compound has not been published.

metabolic stability microsomal clearance fluorine substitution ADME

Fluorine-Mediated pKa Modulation: 3-Fluoroazetidine vs. Non-Fluorinated Azetidine Basicity Comparison

The systematic study by Melnykov et al. (2023) established that monofluorination of saturated heterocyclic amines including azetidines reduces amine basicity (pKa) through the electron-withdrawing inductive effect of fluorine, with the magnitude of pKa reduction dependent on the number of fluorine atoms and their distance from the protonation center [1]. For the 3-fluoroazetidine core present in (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine, the fluorine atom at the 3-position of the azetidine ring exerts a through-bond inductive effect on the ring nitrogen (pKa of azetidine ≈ 11.3; 3-fluoroazetidine predicted pKa ≈ 2.04 ± 0.20) , substantially lowering basicity compared to the non-fluorinated analog 1-(azetidin-1-yl)propan-2-amine. This pKa modulation affects the protonation state at physiological pH and consequently influences membrane permeability, solubility, and target binding. The (2R)-configured propan-2-amine side chain introduces an additional basic center whose pKa is influenced by the adjacent chiral methyl group. Note: Measured pKa values for the exact (2R) compound are not available; values cited are from the 3-fluoroazetidine core scaffold and class-level trends [1].

pKa modulation basicity fluorine effect physicochemical properties

(2R) Enantiomeric Configuration: Differentiation from Racemic and (2S) Stereoisomers for Enantioselective Target Engagement

The (2R) absolute configuration at the α-carbon of the propan-2-amine side chain constitutes a key structural differentiator from the racemic mixture and the (2S)-enantiomer. The Ferraris et al. (2007) review established that DPP IV inhibition within the azetidine class is not sensitive to stereochemistry at the 2-position of the azetidine ring for cyano and keto subclasses, but this finding pertains specifically to the azetidine ring 2-position, not to stereochemistry in the N-alkyl side chain [1]. In contrast, the chiral methyl-bearing carbon in the side chain of (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine introduces an additional stereochemical element absent in the achiral analog 2-(3-fluoroazetidin-1-yl)ethan-1-amine. The (2R) configuration provides a defined three-dimensional presentation of the primary amine pharmacophore, which is critical when the compound is employed as a chiral building block for synthesizing enantiomerically pure drug candidates or as a fragment for structure-based drug design targeting chiral binding pockets. Direct comparative biological data for (2R) vs. (2S) vs. racemate for this specific compound are not available in the published literature.

chirality enantioselectivity stereochemistry drug-receptor interaction

Dihydrochloride Salt Form: Solubility and Handling Advantage vs. Free Base for Aqueous Formulation

The dihydrochloride salt form of (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine provides enhanced aqueous solubility relative to the free base, a property demonstrated for amine hydrochloride salts generally. In the context of azetidine-containing drug discovery, the Gordhan et al. (2023) study on JAK inhibitors explicitly employed an azetidin-3-amino bridging scaffold as part of an sp2-to-sp3 drug design strategy to simultaneously drive aqueous solubility while attenuating off-target kinase activity [1]. While this study does not directly test (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride, it validates the broader principle that azetidine-amine scaffolds in salt form can deliver the aqueous solubility required for topical or parenteral formulation. The dihydrochloride salt contains two equivalents of HCl, providing increased ionic character and water solubility compared to the monohydrochloride or free base forms. Direct aqueous solubility measurements for this specific compound are not available in the peer-reviewed literature.

salt form dihydrochloride aqueous solubility formulation

Fluoroazetidine Moiety as PET Radioligand Component: PDE5 Inhibitory Activity Benchmark from 3-Fluoroazetidine-Containing Quinoline Derivative

Wenzel et al. (2019) reported that compound 7, a quinoline-based PDE5 inhibitor incorporating a 3-fluoroazetidine moiety, exhibited an IC50 of 5.92 nM against PDE5A and was successfully radiolabeled with [18F]fluoride for PET imaging applications [1]. This demonstrates that the 3-fluoroazetidine substructure is compatible with high-potency target engagement (single-digit nanomolar) and can serve as a versatile moiety in CNS-penetrant radioligand design. The (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine scaffold, which contains the same 3-fluoroazetidine core with an additional chiral amine side chain, offers a structurally related starting point for analogous PDE-targeted or CNS-focused PET tracer development programs. Direct PDE5 inhibition data for the specific (2R) compound are not available; this evidence reflects the established performance of the 3-fluoroazetidine pharmacophore in a related molecular context.

PDE5 inhibition PET radioligand fluoroazetidine brain imaging

Optimal Application Scenarios for (2R)-1-(3-Fluoroazetidin-1-yl)propan-2-amine Dihydrochloride Based on Evidence-Anchored Differentiation


Enantioselective Synthesis of DPP IV or Serine Protease Inhibitor Candidates Requiring Chemical Stability

This compound is best deployed as a chiral amine building block in the synthesis of DPP IV or related serine protease inhibitor candidates where the 3-fluoroazetidine core is desired for its demonstrated absence of cyclization-based chemical instability that plagues 2-cyano and 2-keto azetidine subclasses [1]. The (2R) configuration enables enantioselective introduction of the propan-2-amine side chain without requiring post-synthetic chiral resolution. The 3-fluoro substitution pattern provides the chemical stability advantage documented in the Ferraris et al. (2007) review: inhibitory potencies below 1 μM without the propensity for intramolecular cyclization into inactive species [1]. Procure this compound over the achiral 2-(3-fluoroazetidin-1-yl)ethan-1-amine when the target binding site requires a specific three-dimensional presentation of the primary amine pharmacophore that only the (2R)-configured α-methyl group can provide.

CNS Drug Discovery Programs Leveraging Favorable Physicochemical Properties of Monofluorinated Azetidine Scaffolds

For CNS-focused lead optimization programs, this compound offers the combined advantages of the 3-fluoroazetidine scaffold—modulated basicity (predicted pKa ≈ 2.04 for the ring nitrogen [1]) and high metabolic stability documented systematically by Melnykov et al. (2023) [2]—together with the dihydrochloride salt form for aqueous solubility. The Lowe et al. (2012) study demonstrated that azetidine-based scaffolds can achieve desirable CNS multiparameter optimization (MPO) profiles for lead-like libraries targeting the central nervous system . Select this compound over 3,3-difluoroazetidine derivatives when metabolic stability is a primary concern, as the Melnykov study identified the 3,3-difluoroazetidine derivative as the sole compound with elevated intrinsic microsomal clearance across the entire mono- and difluorinated heterocyclic amine series [2].

PET Tracer Development Utilizing the 3-Fluoroazetidine Moiety as a Privileged Fragment for PDE or Kinase Imaging

The established precedent of the 3-fluoroazetidine moiety in a high-potency PDE5 PET radioligand (compound 7, IC50 = 5.92 nM [1]) supports the use of (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride as a synthetic intermediate in PET tracer development programs. The compound provides the 3-fluoroazetidine substructure pre-functionalized with a chiral aminopropyl handle, enabling direct conjugation to heterocyclic cores (e.g., quinoline, pyrimidine) without requiring separate fluoroazetidine ring construction. The dihydrochloride salt form ensures aqueous solubility during conjugation chemistry. The (2R) stereochemistry offers an additional dimension of structural diversification for SAR exploration around the linker region of PET ligands, which can influence brain uptake, metabolic stability, and radiometabolite profiles as documented in the Wenzel et al. (2019) metabolism studies [1].

Aqueous Formulation-Compatible Fragment-Based Drug Discovery (FBDD) and Biochemical Screening

The dihydrochloride salt form makes this compound directly compatible with aqueous biochemical assay conditions (e.g., SPR, ITC, fluorescence polarization, enzymatic activity assays) without requiring DMSO stock solutions that may precipitate upon aqueous dilution. The (2R)-configured chiral center provides a defined three-dimensional fragment for structure-based drug design campaigns, and the 3-fluoro substituent serves as both a 19F NMR spectroscopic handle for binding studies and a modulator of fragment physicochemical properties (reduced LogP and pKa vs. non-fluorinated azetidine fragments [1]). The Gordhan et al. (2023) study validating the azetidin-3-amino scaffold for driving aqueous solubility while maintaining target potency in a JAK inhibitor context [2] supports the broader utility of azetidine-amine fragments in aqueous screening formats.

Quote Request

Request a Quote for (2R)-1-(3-fluoroazetidin-1-yl)propan-2-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.